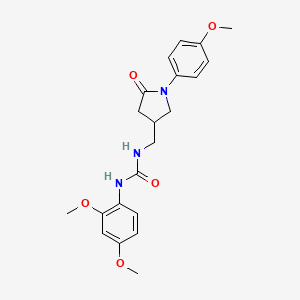

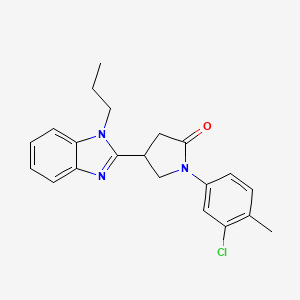

![molecular formula C18H15N5O3 B2593424 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034376-47-9](/img/structure/B2593424.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide” is a synthetic molecule that contains a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using various techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can be complex and varied. For example, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. Compounds like N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are often used in the development of nitrogen-containing heterocycles, which are prevalent in natural products with biological activities .

Anticancer Agent Design

This compound is utilized in the design of anticancer agents. For instance, derivatives of this compound have been synthesized and evaluated against gastric cancer cells, showing promising results in suppressing the ERK signaling pathway, which is crucial in cell proliferation and cancer progression .

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a target for cancer treatment that aims to selectively target tumor cells. Derivatives of the compound have been explored for their potential as CDK2 inhibitors, which could lead to new cancer therapies .

Anti-Influenza Agents

Due to the structural similarity with other bioactive compounds, derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide have been repurposed as anti-influenza agents, disrupting the interaction between influenza RNA polymerase subunits .

Cardiovascular Disorder Treatments

Compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been used in the treatment of cardiovascular disorders. They offer a pathway to develop new drugs that can manage heart diseases more effectively .

Type 2 Diabetes Management

These compounds have also been applied in managing type 2 diabetes, providing a new approach to control blood sugar levels and address the complications associated with diabetes .

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .

Biochemical Pathways

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide may affect the ERK signaling pathway based on the information about similar compounds . This pathway is crucial in regulating cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased cell growth and increased cell death, which is beneficial in the treatment of diseases like cancer .

Result of Action

Similar compounds have been shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . Therefore, future research may focus on the development of new derivatives with improved biological activities and the exploration of their potential applications in various fields .

Propriétés

IUPAC Name |

2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-16(14-8-13-5-1-2-6-15(13)26-17(14)25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEMLHDHMCTCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)

![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)

![methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2593353.png)

![N-(4-butylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2593357.png)

![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)

![N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline](/img/structure/B2593364.png)